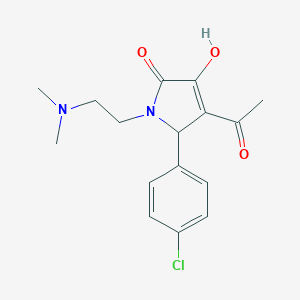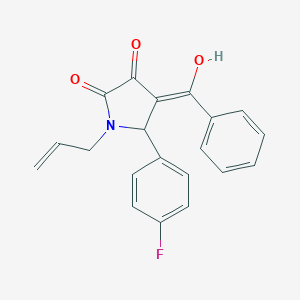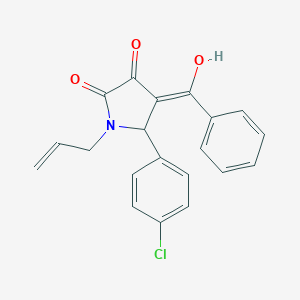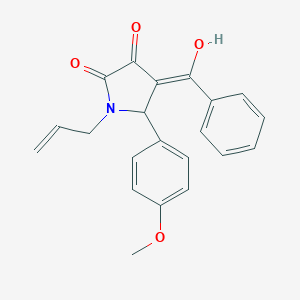![molecular formula C21H28ClN3O2S B282598 2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBIM8 and is a member of the imidazole family.
Wirkmechanismus
The mechanism of action of CBIM8 is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. CBIM8 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth. CBIM8 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
CBIM8 has been shown to have several biochemical and physiological effects. In animal models, CBIM8 has been shown to reduce tumor growth and inflammation. CBIM8 has also been shown to reduce the levels of pro-inflammatory cytokines in the blood. In addition, CBIM8 has been shown to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CBIM8 has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields. CBIM8 is also soluble in a variety of solvents, making it easy to work with in the lab. However, CBIM8 has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CBIM8. One area of interest is in the development of CBIM8-based cancer therapies. Researchers are also investigating the potential of CBIM8 in other areas, such as neurodegenerative diseases and infectious diseases. In addition, more research is needed to understand the mechanism of action of CBIM8 and to determine its potential toxicity and side effects.
Conclusion
In conclusion, CBIM8 is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure CBIM8. CBIM8 has shown potential in cancer therapy and reducing inflammation. Its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects. There are several future directions for research on CBIM8, including the development of CBIM8-based cancer therapies and investigating its potential in other areas.
Synthesemethoden
The synthesis of CBIM8 involves the reaction between 4-chlorobenzaldehyde and 1-methylimidazole-5-carbaldehyde in the presence of thioacetic acid. The resulting product is then reacted with octylamine and acetic anhydride to obtain CBIM8. This method has been optimized to produce high yields of pure CBIM8.
Wissenschaftliche Forschungsanwendungen
CBIM8 has shown potential in various scientific research applications. One of the primary areas of interest is in the field of cancer research. CBIM8 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. CBIM8 has also been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Eigenschaften
Molekularformel |
C21H28ClN3O2S |
|---|---|
Molekulargewicht |
422 g/mol |
IUPAC-Name |
2-[(4E)-4-[(4-chlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-octylacetamide |
InChI |
InChI=1S/C21H28ClN3O2S/c1-3-4-5-6-7-8-13-23-19(26)15-28-21-24-18(20(27)25(21)2)14-16-9-11-17(22)12-10-16/h9-12,14H,3-8,13,15H2,1-2H3,(H,23,26)/b18-14+ |
InChI-Schlüssel |
QEEPRIUEGQGGGE-NBVRZTHBSA-N |
Isomerische SMILES |
CCCCCCCCNC(=O)CSC1=N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1C |
SMILES |
CCCCCCCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)N1C |
Kanonische SMILES |
CCCCCCCCNC(=O)CSC1=NC(=CC2=CC=C(C=C2)Cl)C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)




![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)